![molecular formula C21H24ClN5S B2382365 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione CAS No. 440334-19-0](/img/no-structure.png)

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

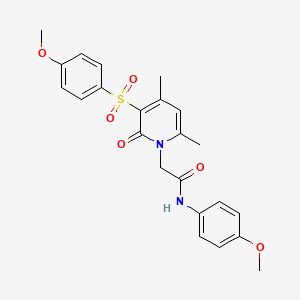

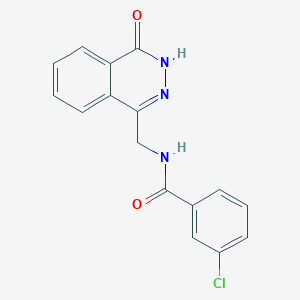

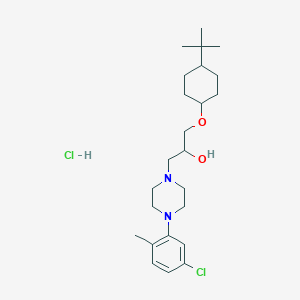

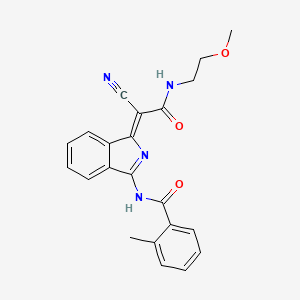

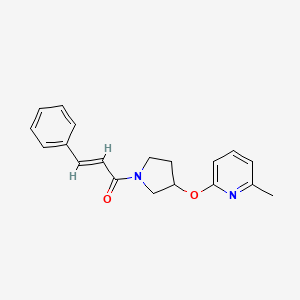

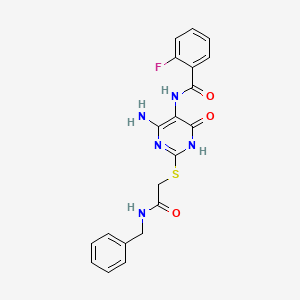

The compound is a complex organic molecule that includes a quinazoline, a piperazine, and a phenyl group . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

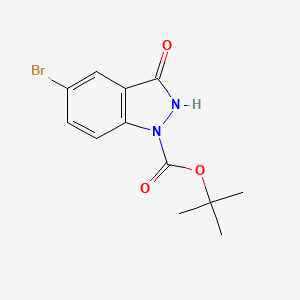

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The piperazine ring would provide a degree of flexibility to the molecule, while the phenyl and quinazoline rings would contribute to the compound’s rigidity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .Scientific Research Applications

Antitumor Activity

Quinazoline derivatives containing piperazine analogs have been synthesized and evaluated for their antitumor properties. These derivatives demonstrate potent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). Notably, specific derivatives, like N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide (C9), exhibit remarkable activity, suggesting their potential as effective antitumor agents (Li et al., 2020).

Antimicrobial and Anti-Proliferative Effects

Certain quinazoline derivatives have shown significant antimicrobial activity against pathogenic bacteria and fungi, such as Candida albicans. Additionally, these compounds demonstrate anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer. This suggests their potential use in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).

Antibacterial and Antifungal Activities

Some quinazoline derivatives are effective against bacterial strains like Pseudomonas and fungal species such as Aspergillus flavus. These findings indicate the potential of these derivatives in developing new antibacterial and antifungal agents (Kale & Durgade, 2017).

Inhibitory Activities on TNF-α Production and T Cell Proliferation

4-chlorophenethylaminoquinazoline derivatives have been synthesized to evaluate their inhibitory activities on TNF-α production and T cell proliferation. These compounds, especially those with a piperazine ring, exhibit potent inhibitory activities, indicating potential applications in immunomodulation and inflammation control (Tobe et al., 2001).

Selective Ligands for 5-HT2A Receptor

Quinazoline derivatives have been designed and synthesized as potent and selective ligands for the 5-HT2A receptor. These compounds show significant selectivity and functional antagonism, suggesting their utility in neurological and psychiatric research (Deng et al., 2015).

Potential Pharmacological Applications

Some quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. This research indicates that certain substitutions in the quinazoline derivatives are critical for their pharmacological activities, paving the way for the development of new drugs with lesser side effects (Dash et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound “4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-hydroxytryptamine receptor 2A is 1.94nM , indicating a strong interaction

Biochemical Pathways

The compound’s interaction with the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor influences the serotonin and adrenergic signaling pathways, respectively. These pathways play key roles in mood regulation, sleep, and vasoconstriction .

Result of Action

Its interaction with the 5-hydroxytryptamine receptor 2a and the alpha-1a adrenergic receptor suggests potential effects on mood regulation and vascular tone .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione' involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine to form 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-thioxoquinazoline-4(3H)-one to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "palladium on carbon", "hydrogen gas", "2-thioxoquinazoline-4(3H)-one" ], "Reaction": [ "4-chloro-3-nitrobenzoic acid + 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-nitrobenzoic acid + palladium on carbon + hydrogen gas -> 4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid", "4-(3-(4-(3-chlorophenyl)piperazin-1-yl)propylamino)-3-aminobenzoic acid + 2-thioxoquinazoline-4(3H)-one -> 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione" ] } | |

CAS RN |

440334-19-0 |

Molecular Formula |

C21H24ClN5S |

Molecular Weight |

413.97 |

IUPAC Name |

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C21H24ClN5S/c22-16-5-3-6-17(15-16)27-13-11-26(12-14-27)10-4-9-23-20-18-7-1-2-8-19(18)24-21(28)25-20/h1-3,5-8,15H,4,9-14H2,(H2,23,24,25,28) |

InChI Key |

YGRROGONSNHNKC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)